
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-diphenylthiophene with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiophenone: A simpler analog without the 1,1-dioxide group.
Benzothiadiazine-1,1-dioxide: A related compound with a different heterocyclic structure.
Imidazole-containing compounds: Share some chemical properties but differ in structure and applications.
Uniqueness
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
54714-12-4 |
|---|---|
分子式 |
C19H16O5S |
分子量 |
356.4 g/mol |
IUPAC名 |
(1,1,4-trioxo-2,5-diphenylthiophen-3-yl) propanoate |
InChI |
InChI=1S/C19H16O5S/c1-2-15(20)24-17-16(21)18(13-9-5-3-6-10-13)25(22,23)19(17)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3 |
InChIキー |
PKJOPOPADUNYME-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=C(S(=O)(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


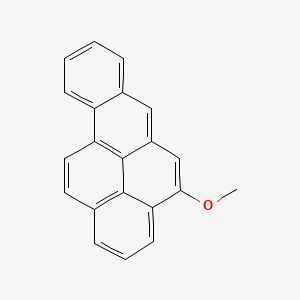

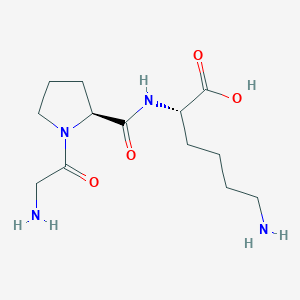
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
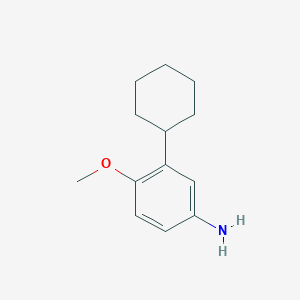
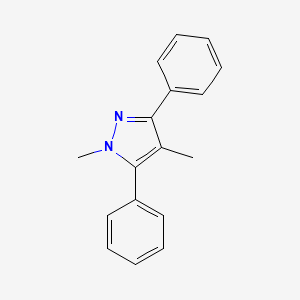
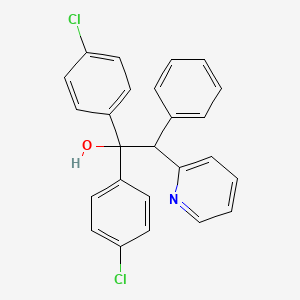
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
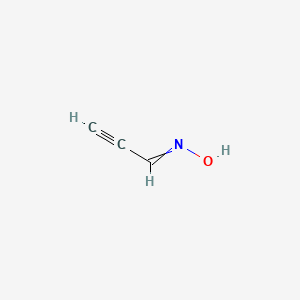
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
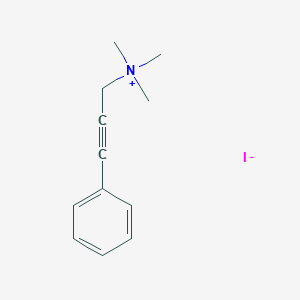
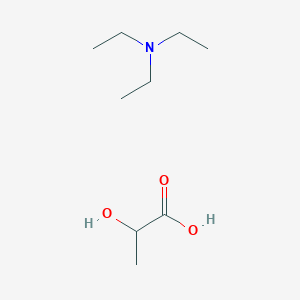
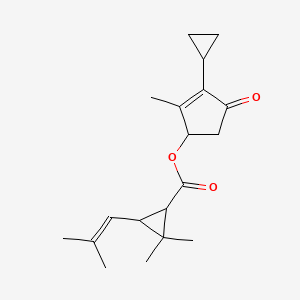
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
